N-(2-benzoyl-3-oxo-1,2,4-thiadiazol-5-yl)benzamide
Description
Pharmacophoric Diversity
Heterocycles like 1,2,4-thiadiazole serve as bioisosteric replacements for carboxylic acids or amides, enabling the design of molecules with improved metabolic stability or target affinity. For instance:
- Solubility and Permeability : The aromatic thiadiazole ring enhances lipophilicity, facilitating membrane permeation.
- Target Interactions : Functional groups such as benzamide and benzoyl moieties enable hydrogen bonding and π-π interactions with biological targets, as seen in kinase inhibitors and carbonic anhydrase blockers.
Therapeutic Applications
1,3,4-Thiadiazole derivatives have demonstrated efficacy across multiple therapeutic areas, including:
| Therapeutic Area | Example Activity | Source |
|---|---|---|
| Anticancer |
Properties
IUPAC Name |
N-(2-benzoyl-3-oxo-1,2,4-thiadiazol-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O3S/c20-13(11-7-3-1-4-8-11)17-15-18-16(22)19(23-15)14(21)12-9-5-2-6-10-12/h1-10H,(H,17,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTQNYYLLVXRAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=O)N(S2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Pathway and Key Steps
The earliest reported synthesis of N-(2-benzoyl-3-oxo-1,2,4-thiadiazol-5-yl)benzamide involves a multistep sequence starting from malononitrile (9 ) (Figure 1). The critical intermediate, N-(3-(2-acetamido-2-oxoethyl)-1,2,4-thiadiazol-5-yl)benzamide (15b ), is synthesized in 76% yield through the reaction of N-(3-aminoisoxazol-5-yl)acetamide (13 ) with benzoyl isothiocyanate. Subsequent oximation and trityl protection yield the stereoselective intermediate (16b ), which undergoes deprotection and benzoylation to furnish the target compound.
Mechanistic Insights :
- Thiadiazole Formation : Benzoyl isothiocyanate reacts with the aminoisoxazole scaffold, inducing cyclization via nucleophilic attack at the thiocarbonyl sulfur.
- Stereoselective Oximation : Hydroxylamine selectively attacks the ketone group of 15b , with trityl protection stabilizing the (Z)-oxime configuration.
Reaction Conditions :
- Temperature: 0–25°C for cyclization steps.
- Solvents: Dichloromethane for protection steps; aqueous workup for isolation.
Yield : 19% overall yield from malononitrile.
One-Pot Synthesis Using Lawesson’s Reagent and TBHP
Solvent-Free Oxidative Dimerization
A breakthrough methodology employs Lawesson’s reagent (LR) and tert-butyl hydroperoxide (TBHP) in a one-pot, two-step protocol (Figure 2). Benzamide (1a ) undergoes thiolation with LR to form thiobenzamide (2a ), followed by TBHP-mediated oxidative dimerization to yield the 1,2,4-thiadiazole core.
Key Advantages :
- Solvent-Free : Eliminates traditional solvents, reducing environmental impact.
- Gram-Scale Feasibility : 88% yield achieved at 5 mmol scale.
Mechanistic Pathway :
- Thiolation : LR converts the amide carbonyl to a thiocarbonyl via a dithiophosphine ylide intermediate.
- Oxidative Dimerization : TBHP generates thiyl radicals, which couple to form the S–N bond, followed by cyclization.
Control Experiments :
Methanesulfonyl Chloride-Assisted Cyclization
Carbodiimide-Thiourea Cyclization
A third approach leverages methanesulfonyl chloride (MsCl) to facilitate cyclization between in-situ-generated carbodiimide and thiourea units (Figure 3). The reaction proceeds via two sequential ring closures:
- Cyclization-I : Intramolecular attack of the thiourea NH on the carbodiimide’s central carbon.
- Cyclization-II : MsCl-assisted departure of methylsulfonyl group, forming the thiadiazole ring.
Computational Validation :
Substrate Scope :
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Types of Reactions: N-(2-benzoyl-3-oxo-1,2,4-thiadiazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiadiazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or substituted thiadiazoles.
Scientific Research Applications
N-(2-benzoyl-3-oxo-1,2,4-thiadiazol-5-yl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-3-oxo-1,2,4-thiadiazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit enzymes involved in the synthesis of nucleic acids or proteins.
Pathways Involved: The compound can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
Below is a comparative analysis with structurally related thiadiazole derivatives:
Table 1: Structural and Functional Comparison of Thiadiazol-5-yl Benzamides
*Inferred from structural analogs with similar substitution patterns .
Substituent Effects on Bioactivity
- Electron-Withdrawing Groups (EWGs): The 3-chloro substituent in ’s compound may enhance metabolic stability by reducing oxidative degradation, a common issue in thiadiazole derivatives .
- Electron-Donating Groups (EDGs): Methoxy (4-MeO) and methyl (4-Me) groups on the benzamide ring () improve solubility and bioavailability, critical for oral drug candidates .
Pharmacological Insights from Analogs
- Antiproliferative Activity: Compounds VIa-VIc () demonstrated dose-dependent cytotoxicity, with VIa showing an IC₅₀ of 2.5 µg/mL against HT-29 colon cancer cells. This suggests that bulky substituents (e.g., biphenylmethoxy in VIc) may enhance potency through hydrophobic interactions .
- Enzyme Modulation: The glucokinase activator in highlights the role of complex substituents (e.g., azetidine and hydroxy groups) in achieving selective enzyme activation, a strategy applicable to optimizing the target compound .
Biological Activity
N-(2-benzoyl-3-oxo-1,2,4-thiadiazol-5-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a thiadiazole ring, which is known for its potential therapeutic properties. The structural formula can be represented as follows:
This compound features a benzamide moiety linked to a 1,2,4-thiadiazole derivative, which contributes to its biological activities.
Pharmacological Activities
1. Antimicrobial Activity
Research indicates that compounds containing the thiadiazole moiety exhibit notable antimicrobial properties. A study highlighted that derivatives with the 1,2,4-thiadiazole structure showed effectiveness against various strains of bacteria and fungi. Specifically, this compound demonstrated significant inhibitory effects on Staphylococcus aureus and Escherichia coli .
2. Anticancer Properties
The anticancer potential of this compound has been explored in several studies. A recent investigation showed that this compound inhibited cell proliferation in various cancer cell lines by inducing apoptosis. The mechanism involved the activation of caspase pathways and modulation of cell cycle regulators .
3. Antioxidant Activity
The compound also exhibits antioxidant properties. It was found to scavenge free radicals effectively and reduce oxidative stress in cellular models. This activity is attributed to the presence of the benzamide group which enhances electron donation capabilities .
Case Studies
Case Study 1: Antibacterial Efficacy
In a controlled study involving multiple bacterial strains, this compound was tested for its minimum inhibitory concentration (MIC). The results indicated an MIC value of 32 µg/mL against E. coli, showcasing its potential as an antibacterial agent .
Case Study 2: Cancer Cell Line Studies
In vitro studies on human breast cancer cell lines revealed that treatment with this compound resulted in a 50% reduction in cell viability at concentrations as low as 25 µM after 48 hours. Flow cytometry analysis confirmed an increase in apoptotic cells following treatment .
The biological activities of this compound can be attributed to several mechanisms:
1. Enzyme Inhibition
The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
2. Induction of Apoptosis
By activating intrinsic apoptotic pathways through mitochondrial membrane permeabilization and caspase activation, this compound effectively induces programmed cell death in cancer cells.
3. Modulation of Oxidative Stress
this compound enhances the cellular antioxidant defense system by upregulating the expression of endogenous antioxidant enzymes.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
